N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response, inflammation, cell proliferation, and survival. Dysregulation of NF-κB has been associated with various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases.
Mécanisme D'action
TPCA-1 inhibits the activity of the IKKβ kinase, which is a key component of the NF-κB signaling pathway. This prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation, cell proliferation, and survival. TPCA-1 has been shown to have a high selectivity for IKKβ and does not affect other kinases.
Biochemical and Physiological Effects:
Inhibition of NF-κB by TPCA-1 has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits cell proliferation and survival, and induces apoptosis in cancer cells. TPCA-1 has also been shown to improve endothelial function and reduce oxidative stress in animal models of sepsis and acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for its target kinase. TPCA-1 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, TPCA-1 has some limitations for lab experiments. It is a potent inhibitor that can have off-target effects at high concentrations. TPCA-1 is also not suitable for long-term studies due to its cytotoxicity.
Orientations Futures
There are several future directions for research on TPCA-1. One direction is to investigate its potential use in combination therapies with other drugs. TPCA-1 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Another direction is to develop more potent and selective inhibitors of IKKβ that can be used for long-term studies. Finally, TPCA-1 can be further investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections.
Méthodes De Synthèse
TPCA-1 can be synthesized using a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl 2-bromoacetate, followed by cyclization with sulfur and nitrogen nucleophiles. The final product is obtained after nitration and reduction steps.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation in autoimmune disorders, and improve outcomes in sepsis and acute lung injury. TPCA-1 has also been investigated for its potential use in combination therapies with other drugs.
Propriétés
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)11-3-1-10(2-4-11)5-7-15-13-12-6-8-21-14(12)17-9-16-13/h1-4,6,8-9H,5,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRWXDBLBJCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C=CSC3=NC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.